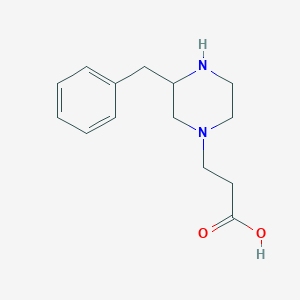
1,4-Bis(trifluoroacetylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trifluoroacetylamino)benzene is an organic compound characterized by the presence of two trifluoroacetylamino groups attached to a benzene ring at the 1 and 4 positions
Preparation Methods
The synthesis of 1,4-Bis(trifluoroacetylamino)benzene typically involves the reaction of 1,4-diaminobenzene with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H4(NH2)2+2CF3CO2O→C6H4(NHC(O)CF3)2+2CH3COOH
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Bis(trifluoroacetylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetylamino groups to amino groups.
Substitution: The trifluoroacetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(trifluoroacetylamino)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,4-Bis(trifluoroacetylamino)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoroacetylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Bis(trifluoroacetylamino)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of trifluoroacetylamino groups, leading to different chemical properties and applications.
1,4-Diaminobenzene: The precursor to this compound, which has amino groups instead of trifluoroacetylamino groups.
1,4-Bis(acetylamino)benzene: Similar to this compound but with acetylamino groups instead of trifluoroacetylamino groups.
The uniqueness of this compound lies in its trifluoroacetylamino groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability.
Properties
CAS No. |
404-28-4 |
|---|---|
Molecular Formula |
C10H6F6N2O2 |
Molecular Weight |
300.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)7(19)17-5-1-2-6(4-3-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
InChI Key |
IRUADIGSCKQVHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)

![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)



![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)

